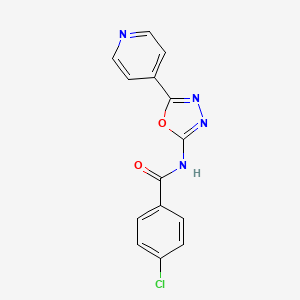

4-cloro-N-(5-(piridin-4-il)-1,3,4-oxadiazol-2-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzamide core substituted with a 4-chloro group and a 1,3,4-oxadiazole ring linked to a pyridine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action

Recent studies have highlighted the potential of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide as a novel RET kinase inhibitor , which is significant in the context of cancer therapy. RET kinase plays a crucial role in various cancers, including medullary thyroid carcinoma and non-small cell lung cancer. The compound has been shown to inhibit RET kinase activity effectively, thus impeding cell proliferation related to RET mutations .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, the compound exhibited high potency against various cancer cell lines, including T-47D breast cancer and K-562 leukemia cells, with inhibition rates exceeding 80% in some cases . The structure-activity relationship (SAR) analysis indicated that modifications to the oxadiazole ring could enhance biological activity.

Antimicrobial Properties

Biological Screening

The compound has also been assessed for its antimicrobial activities. In a systematic investigation involving several derivatives, it was found that 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of microbial cell wall synthesis .

Comparative Efficacy

In comparison to traditional antibiotics, this compound showed promising results, suggesting it could be developed into a new class of antimicrobial agents. The effective concentration levels were determined through minimum inhibitory concentration (MIC) assays, showcasing its potential for clinical applications in treating resistant bacterial strains.

Antioxidant Activity

Research Findings

The antioxidant properties of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide have been investigated through various assays measuring radical scavenging activity and metal chelation capabilities. The compound demonstrated significant radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and exhibited metal chelation properties that contribute to its antioxidant profile .

Summary Table of Applications

| Application | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | RET kinase inhibition | High potency against T-47D and K-562 cell lines |

| Antimicrobial | Bacterial inhibition | Effective against E. coli and S. aureus |

| Antioxidant | Free radical scavenging | Significant DPPH radical scavenging activity |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using appropriate coupling agents.

Introduction of the benzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the oxadiazole and pyridine rings.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RET kinase activity, which is crucial for cell proliferation and survival in certain cancers . The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent signaling pathways that promote tumor growth.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide: Another compound with a similar structure but different substitution pattern on the pyridine ring.

N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different heterocyclic rings.

Uniqueness

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both oxadiazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential as a therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications in cancer therapy.

Chemical Structure

The chemical structure of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:

This compound features a benzamide core substituted with a chlorinated phenyl group and a pyridine ring linked through an oxadiazole moiety.

Research has indicated that compounds like 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide act primarily as inhibitors of the RET (rearranged during transfection) kinase. RET kinase is involved in various signaling pathways that regulate cell proliferation and survival. Inhibition of RET has been associated with reduced tumor growth in certain cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate to high potency against RET kinase. For instance, a study reported that derivatives containing the oxadiazole moiety effectively inhibited RET activity in both molecular and cellular assays. Notably, compound I-8 (which is structurally similar) showed significant inhibition of cell proliferation driven by both wild-type and mutated forms of RET .

Table 1: Biological Activity of 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

| Assay Type | Result | Reference |

|---|---|---|

| RET Kinase Inhibition | Moderate to High Potency | |

| Cell Proliferation | Significant Inhibition (IC50 < 10 µM) | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

Case Studies

A notable case study involved the evaluation of various oxadiazole derivatives for their anticancer properties. The results indicated that those with a pyridine substitution demonstrated enhanced biological activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The presence of the chlorinated benzamide significantly contributed to the compound's efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the oxadiazole ring is crucial for biological activity. Modifications to the benzamide component can enhance potency and selectivity for RET kinase inhibition. For instance, substituents on the pyridine ring or variations in the oxadiazole structure have been shown to affect binding affinity and inhibitory action .

Propiedades

IUPAC Name |

4-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-9(2-4-11)12(20)17-14-19-18-13(21-14)10-5-7-16-8-6-10/h1-8H,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLWXPQEQDLRHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.